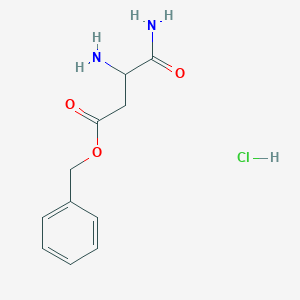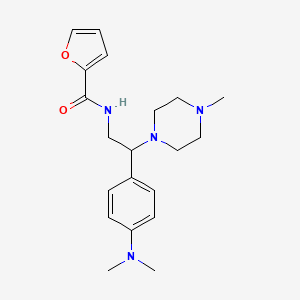
Tert-butyl 2,3-diphenylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,3-diphenylpiperazine-1-carboxylate (TBDPC) is a synthetic compound derived from piperazine and diphenyl carboxylic acid. It is a colorless, crystalline solid with a melting point of around 120°C. TBDPC is a versatile compound that has been used for a variety of applications in the field of synthetic organic chemistry, including as a reagent for the synthesis of various compounds, as a catalyst for the formation of cyclic compounds, and as a ligand in transition metal-catalyzed reactions. In addition, TBDPC has been used in scientific research applications, including as an inhibitor of enzymes and as a ligand for protein-protein interactions.
Aplicaciones Científicas De Investigación
Organic Semiconductors
Tert-butyl 2,3-diphenylpiperazine-1-carboxylate: is utilized in the synthesis of organic semiconductors. These materials are key components in organic transistors and have applications in flexible electronics due to their ability to form highly one-dimensional segregated columns with tetragonal crystal symmetry .
Bioconversion Studies
This compound has been involved in bioconversion studies, particularly in the transformation of certain substrates by bacterial strains. It’s a part of the exploration into how bacteria like Paenibacillus odorifer can convert other substances into tert-butylphenolic derivatives, which have significant cytotoxicity against certain cell lines .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl 2,3-diphenylpiperazine-1-carboxylate serves as a precursor or an intermediate in the synthesis of various biologically active compounds. Its structural complexity allows for the creation of molecules that may have therapeutic potential.
Material Science
The compound’s unique properties make it valuable in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its molecular structure can be manipulated to create materials with desired characteristics .
Environmental Science
Research in environmental science may leverage Tert-butyl 2,3-diphenylpiperazine-1-carboxylate to study its breakdown products and their environmental impact. Understanding its behavior in different environmental conditions is crucial for assessing its ecological footprint .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures and in the development of analytical methods .
Chemical Engineering
Tert-butyl 2,3-diphenylpiperazine-1-carboxylate: is relevant in chemical engineering for process development and optimization. It’s involved in the scaling up of chemical processes from the laboratory to industrial production .
Pharmaceutical Formulation
Propiedades
IUPAC Name |
tert-butyl 2,3-diphenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-15-14-22-18(16-10-6-4-7-11-16)19(23)17-12-8-5-9-13-17/h4-13,18-19,22H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXUZUABTMGOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-diphenylpiperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)

